molecular formula C13H22F6NP B13130209 Octylpyridinium hexafluorophosphate

Octylpyridinium hexafluorophosphate

Cat. No.: B13130209
M. Wt: 337.28 g/mol
InChI Key: INJAIFUMMHPCQW-UHFFFAOYSA-N
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Description

1-Octylpyridin-1-iumhexafluorophosphate(V) is a quaternary ammonium salt with the molecular formula C13H22F6NP. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is characterized by its high thermal stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry .

Preparation Methods

The synthesis of 1-Octylpyridin-1-iumhexafluorophosphate(V) typically involves the quaternization of pyridine with octyl bromide, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process is usually carried out under inert atmosphere to prevent moisture interference .

Synthetic Route:

    Quaternization: Pyridine reacts with octyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-octylpyridinium bromide.

    Anion Exchange: The bromide ion is then exchanged with hexafluorophosphate using a salt like potassium hexafluorophosphate.

Industrial Production: Industrial production methods for 1-Octylpyridin-1-iumhexafluorophosphate(V) follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and yield .

Chemical Reactions Analysis

1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.

    Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like thiols or amines.

Major Products:

Scientific Research Applications

1-Octylpyridin-1-iumhexafluorophosphate(V) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Octylpyridin-1-iumhexafluorophosphate(V) can be compared with other quaternary ammonium salts such as:

    1-Hexylpyridin-1-ium hexafluorophosphate(V): Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.

    1-Decylpyridin-1-ium hexafluorophosphate(V): Longer alkyl chain, which may enhance hydrophobic interactions but reduce solubility in certain solvents.

    1-Octylpyridin-1-ium tetrafluoroborate: Different anion, which can affect the compound’s ionic strength and reactivity

Uniqueness: 1-Octylpyridin-1-iumhexafluorophosphate(V) stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments.

Properties

Molecular Formula

C13H22F6NP

Molecular Weight

337.28 g/mol

IUPAC Name

1-octylpyridin-1-ium;hexafluorophosphate

InChI

InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1

InChI Key

INJAIFUMMHPCQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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